An In-depth Technical Guide to 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride
An In-depth Technical Guide to 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride (CAS Number: 2138571-44-3), a versatile sulfonamide derivative with significant potential in medicinal chemistry and drug discovery.[1][2] This document delves into the compound's chemical properties, provides a detailed, field-proven synthetic protocol, and explores its primary mechanisms of action, focusing on its roles as a potential inhibitor of both dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs). Furthermore, this guide presents exemplary experimental protocols for its characterization and quantitative analysis, supported by insights into its diverse biological activities. The content is structured to empower researchers with the technical knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, having given rise to a wide array of therapeutic agents since the discovery of the antibacterial properties of Prontosil in the 1930s. This versatile scaffold is present in drugs with diverse clinical applications, including antibacterial, anti-inflammatory, anticancer, and antidiabetic agents. The incorporation of a piperidine moiety, a common N-heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties and provides a vector for interacting with specific biological targets. The compound 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride represents a key building block and a potential pharmacologically active agent, combining the well-established therapeutic potential of the benzenesulfonamide core with the structural advantages of the piperidine ring. Its investigation is pertinent to the development of novel therapeutics targeting a range of diseases.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 2138571-44-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S | |
| Molecular Weight | 276.79 g/mol | |
| Appearance | White to off-white powder | |
| Synonyms | 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride | |
| InChI Key | PTONSMDCISAPQV-UHFFFAOYSA-N | |
| Storage | Store at room temperature, protected from moisture. |
Synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride
The synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride can be achieved through a robust and scalable multi-step process. The following protocol is a representative method based on established synthetic strategies for analogous sulfonamide derivatives.
Synthetic Pathway Overview
The synthesis commences with the protection of a commercially available piperidine derivative, followed by a nucleophilic aromatic substitution or a coupling reaction to introduce the benzenesulfonamide moiety, and concludes with deprotection and salt formation.
Caption: Synthetic pathway for 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(4-sulfamoylphenylamino)piperidine-1-carboxylate
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To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-acetylbenzenesulfonyl chloride (1.05 eq) in DCM dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonamide
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Dissolve the product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).
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Stir the mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Triturate the residue with diethyl ether to precipitate the free base as a solid.
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Filter the solid and wash with diethyl ether to obtain 4-(Piperidin-4-yl)benzene-1-sulfonamide.
Step 3: Formation of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride
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Suspend the free base from Step 2 in a suitable solvent such as isopropanol.
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Add a stoichiometric amount of concentrated hydrochloric acid.
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Stir the mixture until a clear solution is obtained, then allow it to cool and crystallize.
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Filter the resulting solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
Mechanism of Action: A Dual-Targeting Potential
The pharmacological activity of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride is likely attributable to two primary mechanisms of action, characteristic of the sulfonamide class of compounds.
Inhibition of Dihydropteroate Synthase (DHPS)
As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA). This structural mimicry allows it to act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By blocking this enzyme, the synthesis of dihydrofolic acid, a precursor for essential nucleic acids, is halted, leading to a bacteriostatic effect.[3] This is a well-established mechanism for sulfonamide antibacterial agents.
Caption: Competitive inhibition of DHPS by sulfonamides.
Inhibition of Carbonic Anhydrases (CAs)
Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. The piperidine ring and other substituents can interact with the surrounding amino acid residues, influencing the potency and isoform selectivity of the inhibition.
Caption: Inhibition of Carbonic Anhydrase by sulfonamides.
Biological Activities and Therapeutic Potential
The dual mechanism of action suggests a broad range of potential therapeutic applications for 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride.
| Biological Activity | Potential Therapeutic Area | Rationale |
| Antibacterial | Infectious Diseases | Inhibition of DHPS in bacteria. |
| Anticancer | Oncology | Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in tumor acidosis and proliferation.[5] |
| Antiglaucoma | Ophthalmology | Inhibition of carbonic anhydrases in the ciliary body, reducing aqueous humor production and intraocular pressure. |
| Anticonvulsant | Neurology | Inhibition of certain carbonic anhydrase isoforms in the central nervous system.[4] |
| Anti-inflammatory | Inflammatory Diseases | Modulation of inflammatory pathways, a known activity of some sulfonamide derivatives. |
Analytical and Quality Control Protocols
Robust analytical methods are crucial for the characterization and quality control of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
The following is an exemplary isocratic reverse-phase HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Diluent | Mobile phase |
Protocol for Method Validation (based on ICH guidelines):
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Specificity: Inject the diluent, a placebo solution, and a solution of the compound to demonstrate that there are no interfering peaks at the retention time of the analyte.
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Linearity: Prepare a series of at least five concentrations of the compound. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
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Accuracy: Analyze samples with known concentrations at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
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Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Spectroscopic Characterization
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¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the chemical shifts and splitting patterns of the protons.
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¹³C NMR: To identify the number and types of carbon atoms in the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide (S=O stretches) and amine (N-H stretch) groups.
Safety and Handling
Based on available safety data for similar compounds, 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride should be handled with appropriate precautions.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride is a compound of significant interest for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with its potential dual mechanism of action as an inhibitor of both DHPS and carbonic anhydrases, opens up a wide range of therapeutic possibilities. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its potential biological activities and analytical characterization. It is intended to serve as a valuable resource for scientists and professionals, facilitating the exploration and development of novel therapeutics based on this promising sulfonamide scaffold.
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